Dimethylcarbamoyl chloride

描述

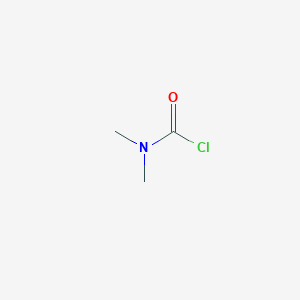

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N,N-dimethylcarbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO/c1-5(2)3(4)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIMEMSDCNDGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020512 | |

| Record name | Dimethylcarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethylcarbamoyl chloride appears as a colorless to yellow liquid with a pungent odor. Burns to skin, eyes and mucous membranes. A lachrymator. Used to make dyes and pharmaceuticals., Clear, colorless liquid; [NIOSH] Noxious odor; [ACGIH], Clear, colorless liquid. | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl carbamoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL CARBAMOYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/696 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl carbamoyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0224.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

329 to 333 °F at 760 mmHg (NTP, 1992), 167 °C, 329 °F | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL CARBAMOYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/696 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl carbamoyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0224.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

155 °F (NTP, 1992), Flash point: not available, 155 °F | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl carbamoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL CARBAMOYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/696 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl carbamoyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0224.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Decomposes (NTP, 1992), Reacts | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl carbamoyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0224.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.168 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.168 g/cu cm @ 25 °C, 1.17 | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL CARBAMOYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/696 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl carbamoyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0224.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.73 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.73 (Air = 1), 3.73 | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL CARBAMOYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/696 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1.95 [mmHg], 1.95 mm Hg @ 25 °C | |

| Record name | Dimethyl carbamoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid. | |

CAS No. |

79-44-7 | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylcarbamoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylcarbamoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic chloride, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylcarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylcarbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D54S95GT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL CARBAMOYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/696 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbamoyl chloride, dimethyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/FD401640.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-27 °F (NTP, 1992), -33 °C, -27 °F | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL CARBAMOYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/696 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl carbamoyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0224.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies and Process Chemistry of Dimethylcarbamoyl Chloride

Phosgene-Mediated Synthesis Routes for Dimethylcarbamoyl Chloride Production

The reaction involving phosgene (B1210022) represents a primary and historically significant method for the production of this compound. These processes are notable for their high efficiency, although they require careful handling of the highly toxic phosgene gas.

The industrial production of this compound can be efficiently achieved by reacting gaseous dimethylamine (B145610) with phosgene in a flow reactor at elevated temperatures. This method, first reported in 1879, can produce high yields of DMCC. wikipedia.org To optimize the reaction and suppress the formation of urea (B33335) by-products, an excess of phosgene is typically used. wikipedia.orgallfordrugs.com For instance, a process utilizing a microreactor at 200 °C has demonstrated yields as high as 96.2%. chemicalbook.com

Table 1: Gaseous Phase Synthesis of DMCC from Phosgene and Dimethylamine

| Parameter | Value | Reference(s) |

|---|---|---|

| Reactants | Gaseous Dimethylamine, Phosgene | wikipedia.orgchemicalbook.com |

| Reaction Temperature | 200 °C to 275 °C | wikipedia.orgchemicalbook.com |

| Phosgene to Dimethylamine Ratio | 3:1 (to suppress urea formation) | wikipedia.orgallfordrugs.com |

| Reported Yield | 90% - 96.2% | wikipedia.orgallfordrugs.comchemicalbook.com |

For laboratory-scale synthesis, the hazardous nature of phosgene gas can be mitigated by using its safer liquid (diphosgene) or solid (triphosgene) substitutes. wikipedia.orgasianpubs.org The reaction can be performed with an aqueous solution of dimethylamine in a two-phase system, such as benzene-xylene and water. wikipedia.orgallfordrugs.com An acid scavenger, like sodium hydroxide (B78521), is added to the stirred reactor to neutralize the hydrochloric acid formed during the reaction. wikipedia.org However, this method generally results in considerably lower yields, around 56%, primarily due to the hydrolysis sensitivity of the this compound product in the aqueous environment. wikipedia.orgallfordrugs.com Triphosgene (B27547), a stable solid, is increasingly favored as it is safer to handle, transport, and store, and can be precisely weighed for reactions. asianpubs.org

An alternative phosgene-based route involves the reaction of phosgene with trimethylamine (B31210). wikipedia.orgallfordrugs.com This process also produces methyl chloride as a co-product. wikipedia.org A significant improvement for this method involves carrying out the reaction in the gaseous phase at elevated temperatures, which is well-suited for large-scale production and avoids issues like reactor plugging that can occur in liquid-phase reactions. google.com Operating at temperatures between 50 °C and 150 °C in the vapor phase can result in nearly quantitative yields based on the trimethylamine used. google.com

Table 2: Vapor Phase Synthesis of DMCC from Phosgene and Trimethylamine

| Parameter | Value | Reference(s) |

|---|---|---|

| Reactants | Gaseous Trimethylamine, Phosgene | google.com |

| Reaction Temperature | 50 °C - 150 °C | google.com |

| Pressure | Atmospheric | google.com |

| Co-product | Methyl Chloride | wikipedia.orggoogle.com |

Non-Phosgene Synthetic Pathways to this compound

Concerns over the use of phosgene have driven research into alternative synthetic routes for DMCC. These pathways often utilize different chlorinating agents or starting materials.

This compound can be formed from the reaction of N,N-dimethylformamide (DMF) with thionyl chloride. bloomtechz.com This reaction is often identified as a source of DMCC as a minor by-product when DMF is used as a catalyst in conjunction with thionyl chloride, for example, in the conversion of carboxylic acids to acyl chlorides. wikipedia.orgacs.orgacs.org The formation of even small amounts of DMCC (up to a few thousand parts per million) is a consideration in these reactions. acs.orgacs.org The proposed mechanism involves the initial reaction of DMF with the chlorinating agent. acs.orgresearchgate.net

The formation of this compound is not limited to thionyl chloride when N,N-dimethylformamide is present. Other chlorinating agents can also react with DMF to produce DMCC. acs.orgacs.org Studies investigating the Vilsmeier-Haack reaction have shown that the quantity of DMCC formed is dependent on the specific chlorinating agent used. wikipedia.orgresearchgate.net The reactivity for forming DMCC follows a distinct order, with thionyl chloride being the most reactive, followed by oxalyl chloride, and then phosphorus oxychloride. wikipedia.orgresearchgate.net The presence of a base tends to increase the amount of DMCC formed. researchgate.net Another non-phosgene process involves the carbonylation of chlorodimethylamine using a palladium catalyst under pressure at room temperature, which converts it almost quantitatively to this compound. wikipedia.org

Table 3: Reactivity of Chlorinating Agents with DMF in DMCC Formation

| Chlorinating Agent | Relative Activity in DMCC Formation | Reference(s) |

|---|---|---|

| Thionyl chloride | Highest | wikipedia.orgresearchgate.net |

| Oxalyl chloride | Medium | wikipedia.orgresearchgate.net |

Palladium-Catalyzed Carbonylation Routes to this compound

A more contemporary and efficient approach to synthesizing this compound involves palladium-catalyzed carbonylation. This method offers a high-yield pathway that circumvents some of the drawbacks associated with traditional phosgene-based processes. One notable process is the carbonylation of chlorodimethylamine. In this reaction, chlorodimethylamine is treated with carbon monoxide under pressure at room temperature in the presence of a palladium catalyst. wikipedia.org This method is reported to convert chlorodimethylamine almost quantitatively to this compound. wikipedia.org

The catalytic cycle for such reactions, while not detailed specifically for DMCC in the provided results, generally involves the oxidative addition of the substrate to a palladium(0) complex, followed by migratory insertion of carbon monoxide, and subsequent reductive elimination to yield the final product and regenerate the catalyst. nih.gov These palladium-catalyzed routes are part of a broader class of carbonylation reactions used to synthesize various amides, esters, and other carboxylic acid derivatives, which are valuable in the pharmaceutical and agrochemical industries. nih.gov The use of specialized ligands, such as bidentate phosphine (B1218219) ligands, can be crucial in optimizing these reactions, particularly for less reactive or more complex substrates. researchgate.net

Mechanistic Studies of this compound Formation Reactions

This compound is notably formed as a minor byproduct in Vilsmeier-Haack reactions, where N,N-dimethylformamide (DMF) is used as a reagent or catalyst. wikipedia.org Understanding the mechanism of its formation is critical for controlling its presence in reaction mixtures.

Proposed Mechanisms in Vilsmeier Reactions Involving Dimethylformamide and Chlorinating Reagents

The Vilsmeier-Haack reaction is primarily used for the formylation of electron-rich aromatic compounds. organic-chemistry.orgname-reaction.com The key reactive species, the Vilsmeier reagent (an N,N-dimethylchloroiminium ion), is generated in situ from the reaction of DMF with a chlorinating agent like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride. jk-sci.comtcichemicals.comwikipedia.org

The formation of the Vilsmeier reagent begins with the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic chlorinating agent (e.g., phosphorus oxychloride). youtube.com This is followed by the elimination of a leaving group, leading to the formation of the electrophilic chloroiminium cation, [CH₃)₂N=CHCl]⁺. wikipedia.orgyoutube.com

It is during the formation of this Vilsmeier reagent that this compound can be generated as a byproduct. wikipedia.org The proposed mechanism suggests that the intermediate formed from DMF and the chlorinating agent can rearrange or react further to yield DMCC. For instance, with thionyl chloride, an intermediate is formed which can then break down to produce DMCC, sulfur dioxide, and other byproducts. bloomtechz.com The amount of DMCC formed is often small, but its presence is a significant concern due to its toxicity. allfordrugs.com

Role of Reaction Conditions in Influencing this compound Yield and Byproduct Formation

The quantity of this compound formed during Vilsmeier reactions is highly dependent on the specific reaction conditions employed. Key factors include the choice of chlorinating agent, the presence of basic substances, and temperature.

Influence of Chlorinating Reagent: Research has shown a clear trend in the propensity of different chlorinating agents to generate DMCC. The reactivity order is: thionyl chloride > oxalyl chloride > phosphorus oxychloride. wikipedia.orgacs.orgresearchgate.net In controlled studies, reactions using thionyl chloride produced the highest concentrations of DMCC, while those with phosphorus oxychloride produced the lowest, often below the limit of detection. acs.orgresearchgate.net

Influence of Base: The presence of a base in the reaction mixture has been observed to increase the formation of DMCC. wikipedia.orgacs.orgresearchgate.net

Hydrolysis During Workup: A crucial aspect of controlling DMCC levels is the aqueous workup procedure following the reaction. This compound is sensitive to hydrolysis and decomposes rapidly in water, breaking down into dimethylamine, hydrochloric acid, and carbon dioxide. nih.gov Studies have demonstrated that under typical aqueous workup conditions, the concentration of DMCC can be reduced to less than 3 ppm, significantly mitigating the health risk associated with its presence in the final product. allfordrugs.comacs.orgresearchgate.net

Below is a data table summarizing the findings from a study on DMCC formation with different reagents.

| Chlorinating Reagent | Base Present | DMCC Concentration (ppm) in Reaction Mixture | DMCC Concentration (ppm) after Aqueous Workup |

| Thionyl Chloride | No | ~15-20 | < 3 |

| Oxalyl Chloride | No | Lower than Thionyl Chloride | < 3 |

| Phosphorus Oxychloride | No | ~0-5 | < 3 |

| Thionyl Chloride | Yes | Higher than without base | < 3 |

This table is generated based on qualitative and quantitative findings from cited research. wikipedia.orgacs.orgresearchgate.net

Industrial and Laboratory-Scale Production Optimization and Challenges

The production of this compound, both on a large industrial scale and in a laboratory setting, involves distinct methodologies and challenges, primarily centered on maximizing yield and ensuring safety.

Industrial-Scale Production: Historically, the primary industrial method for producing DMCC is the reaction of phosgene with dimethylamine. wikipedia.org A high-yield (around 90%) vapor-phase process involves reacting gaseous dimethylamine with an excess of phosgene at high temperatures (e.g., 275 °C) in a flow reactor. wikipedia.orgallfordrugs.com Using an excess of phosgene is crucial to suppress the formation of tetramethylurea as a byproduct. wikipedia.org Another industrial method involves reacting trimethylamine with phosgene. google.com

Challenges in industrial production include:

Toxicity of Reagents: Phosgene is an extremely toxic gas, requiring stringent safety protocols for handling and storage. google.com

Byproduct Formation: The formation of byproducts like tetramethylammonium (B1211777) chloride and the need for their separation can complicate the process. google.com

Corrosion: The reactants and the product are corrosive, necessitating specialized equipment. allfordrugs.com

Laboratory-Scale Production: On a laboratory scale, DMCC can also be prepared using phosgene or its safer liquid alternatives, diphosgene and triphosgene. wikipedia.org A common lab procedure involves reacting an aqueous solution of dimethylamine with diphosgene or triphosgene in a two-phase system (e.g., benzene-xylene and water) with a base like sodium hydroxide to act as an acid scavenger. wikipedia.orgallfordrugs.com

Challenges in laboratory-scale synthesis include:

Hydrolysis: DMCC is highly susceptible to hydrolysis. The yields in two-phase aqueous systems are often considerably lower (around 56%) than in gas-phase reactions due to the decomposition of the product in the presence of water. wikipedia.orgallfordrugs.com

Safety: Despite using phosgene surrogates, the high toxicity and carcinogenic nature of DMCC itself demand that all manipulations be carried out with extreme caution under effective ventilation. wikipedia.org

Optimization: Achieving high purity and yield requires careful control of reaction conditions, such as temperature and the rate of addition of reagents, to minimize side reactions and product decomposition. bloomtechz.com

Chemical Reactivity and Reaction Mechanisms of Dimethylcarbamoyl Chloride

Nucleophilic Acyl Substitution Reactions with Oxygen-Containing Nucleophiles

DMCC readily reacts with a variety of oxygen-containing nucleophiles. The general mechanism follows the nucleophilic acyl substitution pathway, where the nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. chemguide.co.uklibretexts.org

A primary application of dimethylcarbamoyl chloride is its reaction with alcohols and phenols to form stable N,N-dimethylcarbamate esters. wikipedia.orgnih.gov This transformation is widely employed in the synthesis of compounds with pharmacological and pesticidal activities. wikipedia.orgallfordrugs.com

The reaction involves the attack of the hydroxyl group of the alcohol or phenol (B47542) on the carbonyl carbon of DMCC. chemguide.co.uk While the reaction with alcohols is typically vigorous, the reaction with phenols can be slightly less so due to the delocalization of the oxygen's lone pair into the benzene (B151609) ring, which reduces its nucleophilicity. chemguide.co.ukmdpi.com The general reaction proceeds as follows:

Reaction with Alcohols: R-OH + (CH₃)₂NCOCl → (CH₃)₂NCOOR + HCl

Reaction with Phenols: Ar-OH + (CH₃)₂NCOCl → (CH₃)₂NCOOAr + HCl

These reactions produce the corresponding carbamate (B1207046) ester and hydrogen chloride gas. chemguide.co.uk

Table 1: Examples of N,N-Dimethylcarbamate Formation

| Nucleophile | Product | Application/Note |

|---|---|---|

| 3-Hydroxypyridine (B118123) | Pyridostigmine precursor | Used in pharmaceuticals allfordrugs.com |

| Phenol | Phenyl dimethylcarbamate (B8479999) | General reaction example chemguide.co.uk |

This compound also undergoes nucleophilic acyl substitution with oximes (R₂C=NOH). wikipedia.orgallfordrugs.comchemicalbook.com The nitrogen atom of the oxime acts as the nucleophile, attacking the carbonyl carbon of DMCC. This reaction results in the formation of the corresponding O-(dimethylcarbamoyl)oximes, which are a class of carbamates. This reaction is significant in the synthesis of certain pesticides where the carbamate moiety is crucial for their biological activity. chemicalbook.com

Reactions with Sulfur-Containing Nucleophiles: Synthesis of Thiolourethanes

When this compound is treated with sulfur-containing nucleophiles, such as thiols (R-SH), it yields thiolourethanes, also known as thiocarbamates. wikipedia.orgallfordrugs.comchemicalbook.com The reaction mechanism is analogous to that with alcohols and phenols, involving the nucleophilic attack of the sulfur atom on the carbonyl carbon.

Reaction with Thiols: R-SH + (CH₃)₂NCOCl → (CH₃)₂NCOSR + HCl

This reaction provides a direct route to S-alkyl or S-aryl dimethylthiocarbamates.

Aminolysis Reactions Leading to Substituted Ureas

The reaction of this compound with nitrogen-based nucleophiles like primary and secondary amines, as well as hydroxylamines, is a fundamental method for synthesizing substituted ureas. wikipedia.orgallfordrugs.comchemicalbook.com

This compound reacts with primary (R-NH₂) and secondary (R₂NH) amines in an aminolysis reaction to produce N,N-dimethyl-N'-substituted or N,N-dimethyl-N',N'-disubstituted ureas. nih.gov The reaction proceeds via a nucleophilic attack of the amine's nitrogen on the carbonyl carbon of DMCC.

Reaction with Primary Amines: R-NH₂ + (CH₃)₂NCOCl → (CH₃)₂NCONHR + HCl

Reaction with Secondary Amines: R₂NH + (CH₃)₂NCOCl → (CH₃)₂NCONR₂ + HCl

Mechanistic studies in low-polarity solvents have indicated a bimolecular pathway for this reaction. nih.gov Furthermore, the reaction of DMCC with an excess of dimethylamine (B145610) leads to the formation of tetramethylurea. wikipedia.orgallfordrugs.com

Table 2: Synthesis of Substituted Ureas from Amines

| Amine Type | General Reactant | Product |

|---|---|---|

| Primary Amine | R-NH₂ | N,N-Dimethyl-N'-alkyl/aryl urea (B33335) |

| Secondary Amine | R₂NH | N,N-Dimethyl-N',N'-dialkyl/diaryl urea |

The reaction between this compound and hydroxylamines (NH₂OH) or their substituted derivatives also results in the formation of substituted ureas, specifically hydroxyureas. wikipedia.orgallfordrugs.com The nucleophilic nitrogen of the hydroxylamine (B1172632) attacks the carbonyl group of DMCC, leading to the displacement of the chloride and the formation of a new C-N bond.

Carbamoylation of Heterocyclic Compounds: Formation of Carbamoylazoles

This compound readily reacts with heterocyclic compounds containing nitrogen nucleophiles, such as imidazoles and triazoles, to yield the corresponding carbamoylazoles. wikipedia.orgallfordrugs.com This transformation is a direct carbamoylation, where the dimethylcarbamoyl moiety is appended to a nitrogen atom of the heterocyclic ring.

The reaction of this compound with imidazoles results in the formation of N-carbamoylimidazoles. The lone pair of electrons on one of the nitrogen atoms in the imidazole (B134444) ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of DMCC. This is followed by the expulsion of the chloride ion, leading to the formation of the N-acylated product. youtube.com The reaction is typically carried out in an inert solvent. youtube.com The resulting N-carbamoylimidazoles are themselves reactive species and can be used as carbamoylating agents for other nucleophiles.

Similar to imidazoles, triazoles undergo carbamoylation with this compound to form carbamoyltriazoles. wikipedia.org The nucleophilic nitrogen atom of the triazole ring attacks the carbonyl carbon of DMCC, displacing the chloride and forming a new N-C bond. The specific nitrogen atom that undergoes acylation can depend on the substitution pattern of the triazole ring and the reaction conditions. These reactions are synthetically useful for modifying the properties of triazole-containing molecules.

Reactions with Unsaturated Systems

This compound also participates in reactions with unsaturated organic molecules, leading to the formation of valuable synthetic intermediates.

Unsaturated conjugated aldehydes, such as crotonaldehyde (B89634) (trans-but-2-enal), react with this compound to form dienyl carbamates. wikipedia.orgallfordrugs.com This reaction proceeds through the nucleophilic attack of the oxygen atom of the aldehyde's carbonyl group on the electrophilic carbonyl carbon of DMCC. This is followed by a rearrangement and elimination of hydrogen chloride, resulting in the formation of a 1,3-dienyl-1-oxy-N,N-dimethylcarbamate.

The dienyl carbamates generated from the reaction of DMCC with conjugated aldehydes are valuable dienes for Diels-Alder reactions. wikipedia.orgallfordrugs.com Their electron-rich nature, due to the oxygen atom of the carbamate group, makes them highly reactive towards a variety of dienophiles. This reactivity allows for the construction of complex cyclic and polycyclic systems, which are important scaffolds in natural product synthesis and medicinal chemistry.

Formation of N,N-Dimethylamides from Alkali Metal Carboxylates

Alkali metal carboxylates, such as sodium or potassium salts of carboxylic acids, react with this compound to produce the corresponding N,N-dimethylamides. wikipedia.orgallfordrugs.com In this reaction, the carboxylate anion acts as a nucleophile, attacking the carbonyl carbon of DMCC. The initial product is an unstable mixed anhydride, which then decarboxylates to yield the final N,N-dimethylamide product. This method provides a direct route to N,N-dimethylamides from carboxylic acids.

Investigations into Tetramethylurea and Tetramethylformamidinium Chloride Formation

This compound (DMCC) serves as a key reactant in the synthesis of both tetramethylurea and tetramethylformamidinium chloride, two compounds with significant utility in chemical synthesis.

The formation of tetramethylurea from this compound can be achieved through its reaction with anhydrous sodium carbonate or, more commonly, with an excess of dimethylamine. wikipedia.orgdrugapprovalsint.com The reaction with dimethylamine is highly exothermic. wikipedia.org In this process, one molecule of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of DMCC, while a second molecule of dimethylamine acts as a base to neutralize the liberated hydrogen chloride, forming dimethylamine hydrochloride as a byproduct. wikipedia.orggoogle.com The crude product of this reaction typically contains impurities such as unreacted dimethylamine, this compound, and dimethylamine hydrochloride. google.com

Tetramethylformamidinium chloride is synthesized through the reaction of this compound with dimethylformamide (DMF). wikipedia.orgdrugapprovalsint.comwikipedia.org This reaction can achieve a high yield, reported to be around 95%. wikipedia.org The process involves the Vilsmeier reagent, formed from DMF and an acid chloride like DMCC. This intermediate is a powerful formylating agent. The reaction ultimately leads to the formation of the stable tetramethylformamidinium chloride salt, which is a significant intermediate in the preparation of other chemical reagents, such as tris(dimethylamino)methane. wikipedia.orgdrugapprovalsint.com

Mechanistic Aspects of this compound Solvolysis

The solvolysis of this compound, a reaction where the solvent acts as the nucleophile, has been the subject of extensive mechanistic studies. These investigations have revealed a preference for a unimolecular (SN1) pathway, a characteristic that distinguishes it from many other acyl chlorides. nih.govacs.org

Hydrolysis Kinetics and Mechanisms

The hydrolysis of this compound in water proceeds significantly faster than that of analogous compounds like ethyl chloroformate. nih.gov Kinetic studies have been crucial in elucidating the mechanism. A key finding is the positive entropy of activation (ΔS‡) for the hydrolysis of this compound, which contrasts sharply with the negative value observed for ethyl chloroformate. nih.govcdnsciencepub.com This suggests a more disordered transition state, which is characteristic of an ionization-based SN1 mechanism. nih.gov

The reaction is believed to proceed through a dissociative pathway where the rate-determining step is the ionization of the carbon-chlorine bond to form a resonance-stabilized dimethylcarbamoyl cation and a chloride ion. nih.govacs.org This carbocation is then rapidly attacked by water to form the final products: dimethylamine, carbon dioxide, and hydrochloric acid. nih.gov

Further evidence for the SN1 mechanism includes the observation of a "mass law" or common ion effect, where the rate of hydrolysis decreases as the reaction progresses due to the accumulation of chloride ions, which can cause the carbocation intermediate to revert to the starting material. nih.gov

| Parameter | This compound | Ethyl Chloroformate | Mechanistic Implication |

| Entropy of Activation (ΔS‡) | +5.6 cal·mol⁻¹·K⁻¹ nih.gov | -12.4 cal·mol⁻¹·K⁻¹ nih.gov | Positive value suggests a dissociative SN1 mechanism for DMCC, while the negative value suggests an associative SN2 mechanism for ethyl chloroformate. |

| Reaction with Amines in Water | Inert acs.org | Highly Reactive acs.org | The inertness of DMCC to strong nucleophiles in a polar protic solvent supports a mechanism limited by the rate of ionization (SN1). |

| Common Ion Effect | Observed nih.gov | Not typically observed | The rate depression by added chloride ions is strong evidence for a reversible ionization step, a hallmark of the SN1 pathway. |

Electrophilic Assistance in Halide Ion Removal

The ionization of the C-Cl bond in this compound can be facilitated by electrophilic assistance. Studies have shown that the presence of Lewis acids, such as mercury(II) and silver(I) ions, markedly catalyzes the hydrolysis of this compound. nih.gov These electrophiles interact with the chlorine atom, weakening the carbon-chlorine bond and promoting its heterolytic cleavage to form the dimethylcarbamoyl cation. nih.gov

This catalytic effect is particularly significant for substrates like this compound that already favor an ionization pathway. In contrast, compounds that react via a bimolecular (SN2) mechanism, such as n-butyl chloroformate, show essentially no rate enhancement in the presence of these electrophilic agents. nih.gov This difference in behavior provides further support for the proposed SN1 mechanism for this compound solvolysis. nih.gov

Influence of Solvent Polarity and Nucleophilic Reactivity on Reaction Pathways

The reaction pathway of this compound is highly sensitive to the properties of the solvent. In highly polar, ionizing solvents like water or aqueous ethanol, the SN1 mechanism dominates. nih.gov The ability of these solvents to stabilize the forming carbocation and chloride ion through solvation is a key factor driving the ionization pathway. The solvolysis rates in various solvents can be correlated using the Grunwald-Winstein equation, which quantifies the sensitivity of the reaction to solvent ionizing power. nih.gov

While the SN1 pathway is favored in polar solvents, a bimolecular (SN2) pathway can be induced under different conditions. When this compound is reacted with a strong nucleophile, such as a secondary amine, in a low-polarity, non-ionizing solvent like benzene, the reaction proceeds through a bimolecular mechanism. nih.gov In this scenario, the direct attack of the nucleophile on the carbonyl carbon becomes the favored pathway in the absence of a solvent that can support ionization. This demonstrates the competition between solvent-assisted unimolecular and nucleophile-assisted bimolecular pathways, with the prevailing mechanism being dictated by the specific reaction conditions. nih.govresearchgate.net

Studies on the solvolysis in alcohol-water mixtures show that the product ratio can be used to calculate selectivity values. For this compound in ethanol-water mixtures, the selectivity value (S) was found to be essentially constant at 0.510, indicating a consistent reaction mechanism across these solvent compositions. nih.gov

Applications in Advanced Organic Synthesis

Role as a Dimethylcarbamoyl Group Transfer Reagent

Dimethylcarbamoyl chloride is principally recognized for its function as a reagent that transfers a dimethylcarbamoyl group, -(C=O)N(CH₃)₂, to various nucleophiles. Current time information in Bangalore, IN.youtube.comwikipedia.org This reaction is particularly effective with alcoholic or phenolic hydroxyl groups, leading to the formation of stable N,N-dimethylcarbamates. Current time information in Bangalore, IN.youtube.comyoutube.comnih.govnih.gov These carbamates are often the desired final products, particularly in the pharmaceutical and pesticide sectors, as the dimethylcarbamoyl moiety can confer specific biological activities. Current time information in Bangalore, IN.youtube.comnih.gov

The reactivity of DMCC is analogous to that of an acyl chloride, where the chlorine atom is a good leaving group, readily displaced by nucleophiles. nih.gov Beyond alcohols and phenols, DMCC reacts with a variety of other nucleophilic compounds. It reacts with thiols to form thiolourethanes, with amines and hydroxylamine (B1172632) to produce substituted ureas, and with heterocyclic compounds like imidazoles and triazoles to yield carbamoylazoles. nih.gov Furthermore, its reaction with alkali metal carboxylates can form the corresponding dimethylamides. wikipedia.orgrsc.org This versatility makes DMCC a valuable tool for introducing the dimethylcarbamoyl functional group into diverse molecular scaffolds. e3s-conferences.orgnih.gov

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The synthesis of pharmaceuticals is a major area of application for this compound. nih.govnih.govnih.govacademicjournals.org It serves as a key intermediate in the production of numerous active pharmaceutical ingredients (APIs) and their precursors across various therapeutic categories. youtube.comrsc.org

Precursors to Antiepileptic and Antineoplastic Drugs

This compound is cited as a chemical intermediate for the preparation of both antiepileptic and antineoplastic (anticancer) drugs. nih.gov While specific, publicly detailed synthesis pathways for commercial antiepileptic drugs using DMCC are not prevalent in the reviewed literature, its utility in antineoplastic research is documented.

A notable example is in the synthesis of novel potential anticancer agents. Researchers have successfully used N,N-dimethylcarbamoyl chloride to regioselectively introduce a carbamoyl (B1232498) group onto a silybin (B1146174) derivative, a type of flavonolignan. slideshare.net This reaction produced a series of 3-O-carbamoyl-5,7,20-O-trimethylsilybins. Subsequent evaluation of these compounds for their antiproliferative potency against various prostate cancer cell lines (LNCaP, PC-3, and DU145) identified several derivatives as promising lead compounds, particularly for their ability to selectively suppress the proliferation of androgen receptor-positive cancer cells. slideshare.net

Application in the Synthesis of Benzodiazepines (e.g., Camazepam)

A clear and well-documented application of this compound is in the synthesis of benzodiazepines. Specifically, it is a key reagent in the production of camazepam. Current time information in Bangalore, IN.nih.govrsc.org Camazepam is a benzodiazepine (B76468) derivative, and its synthesis involves the use of DMCC to introduce the dimethylcarbamoyl moiety into the molecular structure. Current time information in Bangalore, IN.youtube.comyoutube.com

Production of Cholinesterase Inhibitors (e.g., Pyridostigmine)

This compound is instrumental in the synthesis of several critical cholinesterase inhibitors, which are used to treat conditions like myasthenia gravis and Alzheimer's disease. rsc.org The carbamate (B1207046) functional group formed using DMCC is key to the mechanism of action of these drugs.

A prominent example is the synthesis of Pyridostigmine. nih.govrsc.org This pharmaceutical is obtainable through the reaction of 3-hydroxypyridine (B118123) with this compound, followed by a subsequent reaction with methyl bromide. Current time information in Bangalore, IN.youtube.com Similarly, DMCC is used to synthesize Neostigmine (B1678181) from 3-dimethylaminophenol (B24353). youtube.comrsc.org

More recently, DMCC has been employed in the synthesis of derivatives of Rivastigmine (B141), another significant cholinesterase inhibitor for Alzheimer's disease. Research has demonstrated the synthesis of a rivastigmine derivative by treating (S)-3-(1-(dimethylamino)ethyl)phenol with N,N-dimethylcarbamoyl chloride. e3s-conferences.org Another study reports the synthesis of a hybrid compound, 3-((2-(4-chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate, which incorporates the dimethylcarbamate (B8479999) structure from DMCC, aiming for a multi-target approach to Alzheimer's therapy. youtube.comresearchgate.net

Table 1: Pharmaceutical Applications of this compound

| Therapeutic Class | Specific Drug/Derivative | Role of this compound |

|---|---|---|

| Antineoplastic Agents | 3-O-carbamoyl-5,7,20-O-trimethylsilybins | Reagent for carbamoylation to produce antiproliferative derivatives. slideshare.net |

| Benzodiazepines | Camazepam | Key reagent to introduce the dimethylcarbamoyl group. Current time information in Bangalore, IN.youtube.comnih.govrsc.org |

| Cholinesterase Inhibitors | Pyridostigmine | Reacts with 3-hydroxypyridine to form the carbamate ester. Current time information in Bangalore, IN.youtube.comrsc.org |

| Cholinesterase Inhibitors | Neostigmine | Reacts with 3-dimethylaminophenol to form the carbamate ester. youtube.comrsc.org |

| Cholinesterase Inhibitors | Rivastigmine Derivatives | Used to synthesize derivatives and hybrid molecules for Alzheimer's research. youtube.come3s-conferences.orgresearchgate.net |

Utilization in Agrochemical Synthesis

Beyond pharmaceuticals, this compound is a foundational starting material for a class of insecticides known as dimethyl carbamates. youtube.comnih.govrsc.org These agrochemicals function as inhibitors of the enzyme acetylcholinesterase in insects, leading to their pesticidal activity. Current time information in Bangalore, IN.youtube.comnih.gov

The synthesis involves the reaction of DMCC with appropriate precursors to form the active carbamate insecticide. Examples of pesticides synthesized using this chemistry include Dimetilane, Isolan, Pirimicarb, and Triazamate. Current time information in Bangalore, IN.nih.govrsc.org The use of DMCC provides a direct route to these commercially important agricultural products. youtube.com

Table 2: Agrochemical Applications of this compound

| Agrochemical Class | Specific Examples | Role of this compound |

|---|---|---|

| Dimethyl Carbamate Insecticides | Dimetilane, Isolan, Pirimicarb, Triazamate | Starting material for the synthesis of acetylcholinesterase-inhibiting pesticides. Current time information in Bangalore, IN.nih.govrsc.org |

Precursors to Dimethyl Carbamate Insecticides (e.g., Dimetilane, Isolane, Pirimicarb, Triazamate)

A significant industrial application of this compound is its role as a key starting material for a class of insecticides known as dimethyl carbamates. chemicalbook.comallfordrugs.com These compounds are synthesized by reacting DMCC with alcoholic or phenolic hydroxyl groups on precursor molecules, resulting in the formation of a dimethyl carbamate ester. wikipedia.org This process is central to the manufacture of several commercial insecticides, including:

Dimetilane: An insecticide synthesized using DMCC. wikipedia.orgallfordrugs.com

Isolane: A related carbamate insecticide for which DMCC serves as a precursor. wikipedia.orgchemicalbook.comallfordrugs.com

Pirimicarb: A selective aphicide whose synthesis involves the carbamoylation of a hydroxypyrimidine intermediate with DMCC. wikipedia.orgallfordrugs.com Pirimicarb is classified as a carbamate ester and an aminopyrimidine. nih.gov

Triazamate: A triazole insecticide that is also produced using this compound in its synthesis. wikipedia.orgallfordrugs.comnih.gov

The fundamental reaction involves the nucleophilic attack of a hydroxyl group from the insecticide's parent molecule on the electrophilic carbonyl carbon of DMCC, leading to the displacement of the chloride and the formation of the active carbamate ester.

Mechanism of Acetylcholinesterase Inhibition by Derived Carbamates

Carbamate insecticides, including those derived from this compound, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). allfordrugs.comnih.gov AChE is crucial for the proper functioning of the nervous system in both insects and mammals, where it catalyzes the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). nih.govyoutube.com

The mechanism of inhibition involves the following steps:

Competitive Binding: The carbamate insecticide competes with the natural substrate, acetylcholine, for the active site of the AChE enzyme. youtube.com

Carbamoylation: Once bound, the carbamate insecticide acts as a substrate for the enzyme. The dimethylcarbamoyl group is transferred from the insecticide to a serine hydroxyl group within the enzyme's active site, forming a carbamoylated enzyme. nih.gov This process is analogous to the acetylation that occurs with acetylcholine.

Enzyme Inactivation: The carbamoylated enzyme is temporarily inactivated and cannot hydrolyze acetylcholine. youtube.com

Acetylcholine Accumulation: The blockage of AChE leads to an accumulation of acetylcholine in the synaptic cleft. youtube.comyoutube.com This results in the continuous and uncontrolled stimulation of nerve impulses, leading to tremors, paralysis, and ultimately the death of the insect. youtube.com

A key feature of carbamate inhibitors is that the carbamoylated enzyme is unstable and undergoes slow hydrolysis. youtube.comresearchgate.net This process regenerates the active enzyme, making the inhibition reversible. nih.gov The rate of this regeneration is significantly slower than the deacetylation that occurs with acetylcholine but faster than the dephosphorylation that occurs with organophosphate insecticides, which are considered irreversible inhibitors. youtube.com

Application in Dye and Pigment Synthesis

This compound is utilized as a chemical intermediate in the production of various dyes and pigments. epa.govbloomtechz.comchembk.com Its role in this field is to introduce the dimethylcarbamoyl moiety into larger organic molecules. This functional group can act as a part of the chromophore system or as a modifier to alter the dye's properties, such as solubility, lightfastness, or affinity for specific substrates like textiles. bloomtechz.com The reaction of DMCC with amino or hydroxyl groups on dye precursors allows for the synthesis of specialized carbamide dyes with a range of colors for use in inks, plastics, and leather. bloomtechz.com

Synthesis of Other Fine Chemicals

Beyond pesticides and dyes, DMCC is a building block for other specialized organic compounds. bloomtechz.com

This compound is used in the synthesis of certain polyurethane resins. bloomtechz.com While the primary route to polyurethanes involves the reaction of diisocyanates with polyols, DMCC can be used to synthesize specific monomers or additives that are later incorporated into the polymer structure.

The synthesis of various textile additives can also involve the use of this compound. bloomtechz.com By reacting DMCC with compounds containing suitable functional groups, manufacturers can create molecules that impart specific functionalities to fabrics, such as modifying their feel, durability, or other surface properties.

Toxicology and Carcinogenicity Research of Dimethylcarbamoyl Chloride

Genotoxic and Mutagenic Activity Studies

Dimethylcarbamoyl chloride is recognized as a direct-acting alkylating agent that exhibits a broad spectrum of genotoxic activity. Its ability to interact with genetic material has been the subject of numerous studies across various biological systems.

Research has demonstrated the mutagenic potential of this compound in the fruit fly, Drosophila melanogaster. In two separate studies, the compound was found to induce sex-linked recessive lethal (SLRL) mutations. nih.gov However, a study utilizing a single feeding of an aqueous solution did not produce the same effect, likely due to the rapid hydrolysis of the compound in water. nih.gov Further research where the chemical was administered via injection also did not show the induction of heritable translocations. nih.gov In a broader study of 70 chemicals tested for the National Toxicology Program, this compound, administered by injection, was confirmed to be mutagenic in the SLRL assay. wikipedia.org

Table 1: Summary of Drosophila melanogaster Mutagenicity Studies

| Test System | Administration Route | Result |

| Sex-Linked Recessive Lethal (SLRL) | Injection | Positive nih.govwikipedia.org |

| Sex-Linked Recessive Lethal (SLRL) | Feeding (aqueous) | Negative nih.gov |

| Heritable Translocations | Injection | Negative nih.gov |

The genotoxicity of this compound has been further investigated in mammalian cell systems, revealing its capacity to induce significant DNA damage. In vitro studies have shown that it causes DNA strand breaks in cultured mammalian cells. nih.govresearchgate.net

Furthermore, the compound has been shown to induce chromosomal aberrations in Chinese hamster ovary (CHO) cells. nih.govresearchgate.net Interestingly, this effect was not observed in similar studies conducted with rat hepatocytes, suggesting a potential cell-type-specific response. nih.gov In a study analyzing peripheral lymphocytes from individuals occupationally exposed to this compound, while there were observed differences in the frequency of chromosomal aberrations compared to a control group, the increase was not statistically significant. nih.gov

Table 2: Genotoxic Effects in Mammalian Cells

| Cell Type | Assay | Condition | Result |

| Mammalian Cells (unspecified) | DNA Strand Breaks | In vitro | Positive nih.govresearchgate.net |

| Chinese Hamster Ovary (CHO) Cells | Chromosomal Aberrations | In vitro | Positive nih.govresearchgate.net |

| Rat Hepatocytes | Chromosomal Aberrations | In vitro | Negative nih.gov |

| Human Peripheral Lymphocytes | Chromosomal Aberrations | In vivo (occupational) | Not Statistically Significant nih.gov |

The mutagenic activity of this compound has been confirmed in the mouse lymphoma assay (MLA), which detects mutations at the thymidine (B127349) kinase (tk) locus. nih.govresearchgate.net This assay is capable of identifying a wide range of genetic events, including both gene mutations and clastogenic (chromosomal) damage. nih.gov

Studies have shown that this compound induces forward mutations at the tk locus of L5178Y mouse lymphoma cells. nih.govresearchgate.net A clear positive and dose-dependent mutagenic response was observed following treatment with the compound in the absence of a metabolic activation system (S9-mix). The ability of the compound to induce both small and large colonies in this assay indicates its capacity to cause both point mutations and chromosomal damage.

Unscheduled DNA synthesis (UDS) is a process of DNA repair that can be triggered by DNA damage. However, studies investigating the ability of this compound to induce UDS have yielded negative results. Research has shown that the compound does not induce unscheduled DNA synthesis in primary cultures of rat hepatocytes. nih.govresearchgate.net Similarly, UDS was not observed in human fibroblasts tested in vitro. researchgate.net This suggests that the DNA damage caused by this compound may not be primarily repaired through the excision repair pathway that UDS measures.

The clastogenic and genotoxic effects of this compound have also been evaluated in vivo using micronucleus and sister chromatid exchange (SCE) assays. In studies involving treated mice, this compound was found to induce the formation of micronuclei in bone marrow cells. nih.govresearchgate.net Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division, and their presence is an indicator of chromosomal damage.

In contrast, the same in vivo studies did not show an increase in sister chromatid exchanges in the bone marrow cells of the treated mice. nih.govresearchgate.net Sister chromatid exchanges are the swapping of genetic material between two identical sister chromatids and are also a marker of genotoxic events. It is noteworthy that while in vivo SCE induction was negative, in vitro studies on sister-chromatid exchange induction have produced conflicting results. nih.govresearchgate.net

Table 3: Summary of in vivo Genotoxicity in Mice

| Assay | Tissue | Result |

| Micronucleus Induction | Bone Marrow | Positive nih.govresearchgate.net |

| Sister Chromatid Exchange | Bone Marrow | Negative nih.govresearchgate.net |

As a direct-acting alkylating agent, this compound's genotoxicity stems from its ability to react directly with DNA, forming DNA adducts. nih.gov This covalent binding to DNA can disrupt its normal function and lead to mutations.

In vitro experiments reacting this compound with calf thymus DNA have successfully identified specific adducts. nih.gov Among the products formed was 6-dimethylcarbamyloxy-2′-deoxyguanosine. nih.gov The formation of such adducts is a critical step in the mechanism of chemical carcinogenesis, providing a direct link between the chemical's structure and its mutagenic activity. Further research has also identified the formation of 4-dimethylaminothymidine from the same in vitro reaction. nih.gov

Carcinogenicity Studies in Experimental Animal Models

This compound has been demonstrated to be a carcinogen in various experimental animal models, inducing tumors at different tissue sites through several routes of administration. nih.gov

Inhalation Exposure Studies: Malignant Tumors of the Nasal Cavity in Rats and Hamsters

Inhalation of this compound has been shown to cause malignant tumors in the nasal cavities of both rats and hamsters. nih.gov In one study, male Syrian golden hamsters exposed to the chemical developed squamous cell carcinomas of the nasal cavity. nih.gov Similarly, rats exposed to this compound via inhalation also developed nasal tract carcinomas. nih.govepa.gov A study involving male Sprague-Dawley rats exposed to an atmosphere containing this compound resulted in a significant incidence of nasal cancer. nih.gov Another inhalation study with hamsters and rats further highlighted its potent carcinogenic activity, with a high percentage of treated rats developing squamous cell carcinomas of the nasal tract. epa.gov